4-(4-Bromobenzyl)morpholine
Overview
Description
“4-(4-Bromobenzyl)morpholine” is a chemical compound with the empirical formula C11H14BrNO . It has a molecular weight of 256.14 .
Synthesis Analysis
The synthesis of morpholines, including “4-(4-Bromobenzyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of “4-(4-Bromobenzyl)morpholine” is represented by the SMILES stringBrC1=CC=C(CN2CCOCC2)C=C1
.
Scientific Research Applications
Antibacterial Applications : A study by Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of 4-(2-aminoethyl)morpholine, including compounds involving 4-bromobenzyl. These compounds exhibited good inhibitory action against several strains of gram-negative bacteria, highlighting their potential in antibacterial research.
Antimicrobial and Antioxidant Activities : Research by Menteşe et al. (2015) investigated derivatives of 4-(4-Bromobenzyl)morpholine for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These compounds showed significant activities, particularly against Gram-positive and Gram-negative bacteria, as well as notable antioxidant capacities.
Chemotherapeutic Potential : A study by Al-Mutairi et al. (2021) analyzed the crystal structures of compounds related to 4-(4-Bromobenzyl)morpholine and suggested their potential as chemotherapeutic agents. These compounds showed promise in targeting human sphingosine kinase 1, a cancer-related target.
Synthesis of Pharmaceutical Intermediates : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant rivaroxaban, starting from bromobenzene. This process highlights the role of 4-(4-Bromobenzyl)morpholine derivatives in the synthesis of important pharmaceuticals (Luo Lingyan et al., 2011).
Inhibitory Activity Against COVID-19 Protease : The study by Jovanovic et al. (2021) evaluated derivatives of 4-(4-Bromobenzyl)morpholine for their inhibitory activity against SARS-CoV-2 proteins. They found significant inhibitory potency, suggesting potential applications in COVID-19 treatment.
Synthesis of Novel Compounds : The synthesis of novel compounds, such as those by D’hooghe et al. (2006), indicates the role of 4-(4-Bromobenzyl)morpholine derivatives in creating new chemical entities for various applications in chemistry and biology.
Role in Kinase Inhibition : Hobbs et al. (2019) described the use of morpholine derivatives in the inhibition of PI3K and PIKKs, important targets in cancer research. This study underscores the relevance of such compounds in the development of new therapeutic agents (Hobbs et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZFQQTDGVBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354817 | |
Record name | 4-(4-bromobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzyl)morpholine | |
CAS RN |
132833-51-3 | |
Record name | 4-(4-bromobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132833-51-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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